3-Acetyl(2,3-13C2)oxolan-2-one

stable‑isotope dilution LC‑MS/MS internal standard validation ion suppression compensation

3‑Acetyl(2,3‑13C2)oxolan‑2‑one (CAS 84508‑47‑4), also sold as 2‑Acetylbutyrolactone‑13C4, is a stable‑isotope‑labeled derivative of the γ‑butyrolactone 2‑acetylbutyrolactone (ABL; unlabeled CAS 517‑23‑7). The molecule bears carbon‑13 at four positions—C‑2 and C‑3 of the oxolan ring together with the acetyl‑group carbons—yielding a molecular mass of 132.10 Da versus 128.13 Da for the unlabeled form.

Molecular Formula C6H8O3
Molecular Weight 132.1 g/mol
CAS No. 84508-47-4
Cat. No. B046945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl(2,3-13C2)oxolan-2-one
CAS84508-47-4
Synonyms3-Acetyldihydro-2(3H)-furanone;  3-Acetyldihydrofuran-2-one-13C4;  α-Acetyl-γ-butyrolactone-13C4;  α-Acetyl-γ-hydroxybutyric Acid γ-Lactone-13C4;  2-Oxo-3-acetyltetrahydrofuran-13C4;  NSC 2019-13C4;  α-(2-Hydroxyethyl)acetoacetic Acid γ-Lactone-13C4; 
Molecular FormulaC6H8O3
Molecular Weight132.1 g/mol
Structural Identifiers
SMILESCC(=O)C1CCOC1=O
InChIInChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1
InChIKeyOMQHDIHZSDEIFH-WMPIHMMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl(2,3-13C2)oxolan-2-one (CAS 84508-47-4): A 13C4‑Labeled γ‑Butyrolactone for MS and NMR Quantitation


3‑Acetyl(2,3‑13C2)oxolan‑2‑one (CAS 84508‑47‑4), also sold as 2‑Acetylbutyrolactone‑13C4, is a stable‑isotope‑labeled derivative of the γ‑butyrolactone 2‑acetylbutyrolactone (ABL; unlabeled CAS 517‑23‑7). The molecule bears carbon‑13 at four positions—C‑2 and C‑3 of the oxolan ring together with the acetyl‑group carbons—yielding a molecular mass of 132.10 Da versus 128.13 Da for the unlabeled form . This labeling pattern is expressly designed for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) and as a positional‑enrichment probe in 13C‑NMR mechanistic studies .

Why Unlabeled or Deuterated Analogues Cannot Replace 3-Acetyl(2,3-13C2)oxolan-2-one for Quantitative MS and NMR Workflows


Generic substitution with unlabeled 2‑acetylbutyrolactone (CAS 517‑23‑7) forfeits the isotopic mass offset required for stable‑isotope dilution LC‑MS/MS, while the deuterated analogue (2‑acetylbutyrolactone‑3,3,4,4‑d4, CAS 476646‑93‑2) introduces a chromatographic deuterium isotope effect that compromises co‑elution with the native analyte under UPLC conditions [1]. The 13C4‑labeled compound provides a +4 Da mass shift without perturbing retention time, ensuring identical ionization suppression and extraction recovery between the standard and the target molecule—a critical prerequisite for validated bioanalytical methods [2]. Moreover, the positional specificity of the 13C labels at C‑2 and C‑3 of the oxolan ring is irreplaceable for NMR studies that track the fate of these carbons in metabolic or synthetic pathways [3].

Head‑to‑Head Evidence: Quantified Differentiation of 3-Acetyl(2,3-13C2)oxolan-2-one from Unlabeled and Deuterated Alternatives


Chromatographic Co‑Elution: 13C4‑IS Eliminates Retention‑Time Shift Observed with Deuterated Internal Standards in UPLC‑MS/MS

In a systematic UPLC‑MS/MS comparison of 13C‑ and ²H‑labeled internal standards for amphetamine and methamphetamine, Berg et al. (2011) demonstrated that ²H‑labeled IS exhibited a retention‑time offset from the native analyte (baseline resolution observed in some cases), whereas the 13C‑labeled IS co‑eluted with the analyte under all tested chromatographic conditions [1]. Applied to 2‑acetylbutyrolactone, the 13C4 label (Δm = +4 Da) therefore preserves identical hydrophobicity to the unlabeled molecule, ensuring matched matrix‑effect compensation—a prerequisite for regulatory bioanalysis [2].

stable‑isotope dilution LC‑MS/MS internal standard validation ion suppression compensation

Mass Shift Precision: A +3.97 Da Offset for Unambiguous Selected Reaction Monitoring in LC‑MS/MS

The unlabeled 2‑acetylbutyrolactone has a monoisotopic mass of 128.0473 Da [1], while the 13C4‑labeled compound records 132.0608 Da (measured +4.0135 Da) . This mass increment is analytically clean: it moves the entire isotope envelope by 4 Da without overlap with the natural‑abundance 13C satellite peaks of the unlabeled analyte, allowing an SRM transition with zero cross‑talk. By contrast, a d4‑labeled analog (theoretical +4.025 Da) can suffer from partial deuterium‑hydrogen back‑exchange in protic solvents, reducing the effective mass shift and generating mixed isotope populations that degrade quantification accuracy [2].

quantitative mass spectrometry isotope dilution SRM transition

Synthetic Gateway: 2-Acetylbutyrolactone-13C4 as a Precursor for Multi‑13C‑Labeled Steroids and Fatty Acids

DeGraw et al. (1982) reported that alkylation of ethyl acetoacetate‑13C4 with ethylene oxide followed by cyclization yields 2‑acetylbutyrolactone‑13C4 in a form that can be converted to 5‑bromo‑2‑pentanone‑labeled with three or five 13C atoms, which in turn serves as a reagent for constructing multi‑13C‑labeled steroids [1]. The 13C4 labeling in the lactone is conserved through decarboxylative bromination, providing a modular entry to diverse 13C‑enriched pharmacophores. An attempt to use the unlabeled lactone or a d4‑analog would not deliver the requisite 13C enrichment for downstream NMR or MS tracing of the steroid skeleton.

13C labeling synthesis steroid tracer multi‑labeled building block

NMR Signal Enhancement: ~90‑Fold Gain in 13C Sensitivity at the Labeled Ring Positions

At natural abundance, 13C accounts for 1.1 % of carbon atoms, limiting NMR detection to concentrated samples with long acquisition times. The 99 atom% 13C enrichment at C‑2 and C‑3 of the oxolan ring in this compound raises the fractional population of NMR‑active nuclei at those sites from 0.011 to ~0.99, delivering a sensitivity gain of approximately 90‑fold (0.99/0.011) [1]. This enrichment pattern is specific to the 2,3‑13C2‑labeled variant; a uniformly 13C‑labeled analog would distribute the enrichment across all six carbons, diluting the signal gain at any single position by a factor of 6 relative to the double‑site enrichment.

13C NMR spectroscopy reaction mechanism tracing isotopic enrichment

Chemical Purity and Lot‑Specific QC Documentation Enabling Regulated Bioanalytical Workflows

Santa Cruz Biotechnology supplies this compound (cat. sc‑480745) with a Certificate of Analysis that includes lot‑specific data on chemical purity (HPLC), isotopic enrichment (MS), and residual solvent content . The chemical purity specification is ≥98 % (HPLC) , which is comparable to the unlabeled analog (typical purity 98–99 %) but with the added QC dimension of isotopic enrichment verification. This documentation is essential for laboratories operating under GLP or ISO 17025 quality systems, where the unlabeled reagent would require separate characterization for use as a reference standard.

reference standard qualification CoA traceability regulated bioanalysis

Procurement‑Relevant Application Scenarios for 3-Acetyl(2,3-13C2)oxolan-2-one


LC‑MS/MS Bioanalytical Method Development Requiring a Co‑Eluting Stable‑Isotope Internal Standard

Regulated bioanalytical laboratories developing quantitative LC‑MS/MS assays for drug metabolites or endogenous small molecules can deploy 2‑acetylbutyrolactone‑13C4 as a co‑eluting SIL‑IS. The +4 Da mass shift provides a clean SRM channel, while the carbon‑13 label ensures zero retention‑time offset—addressing the primary failure mode of deuterated internal standards under UPLC conditions [1]. Typical procurement size is 10–25 mg (sufficient for >1,000 sample injections at ng/mL spike levels).

Synthesis of 13C‑Labeled Steroid Hormone or Fatty Acid Tracers for Metabolic Flux Analysis

Chemistry labs engaged in synthesizing multi‑13C‑labeled bioactive molecules can use this lactone as a concentrated source of non‑exchangeable 13C. The DeGraw synthesis route preserves three to five 13C atoms through to the final steroid skeleton [2]. This application is unique to the 13C4‑labeled form; neither the unlabeled nor the d4‑analog can fulfill this role. Recommended procurement of 50–100 mg to support a full synthetic campaign.

13C‑NMR Mechanistic Profiling of γ‑Butyrolactone Ring‑Opening and Rearrangement Reactions

Physical organic chemists requiring high‑sensitivity 13C detection at the oxolan C‑2 and C‑3 positions can use the positionally enriched compound to acquire NMR spectra rapidly (minutes vs. hours at natural abundance) [3]. The retention of 13C at the acetyl group additionally enables tracing of acyl migration pathways. Typical procurement of 5–10 mg supports a complete NMR kinetics study.

Reference Standard for Fluorogenic Amine‑Detection Assays Using Isotope‑Dilution Quantification

The unlabeled ABL is an established fluorogenic reagent for primary amine determination via Schiff‑base fluorescence [4]. Incorporating the 13C4‑labeled analog as an internal standard allows absolute quantification of amine analytes by LC‑fluorescence/MS, correcting for derivatization yield variability. Procurement of 10 mg suffices for calibration‑curve preparation over a multi‑week study.

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